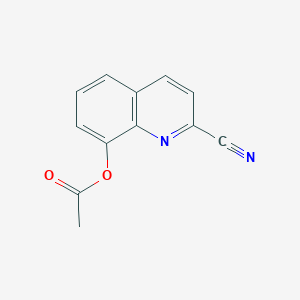

(2-Cyanoquinolin-8-yl) acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-cyanoquinolin-8-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c1-8(15)16-11-4-2-3-9-5-6-10(7-13)14-12(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZKJCRVTIEPIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyanoquinolin 8 Yl Acetate and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections for (2-Cyanoquinolin-8-yl) Acetate (B1210297)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. youtube.com For (2-Cyanoquinolin-8-yl) acetate, the analysis reveals several key disconnections.

The most apparent disconnection is the ester linkage. Cleavage of the C-O bond of the acetate group suggests a precursor, 8-hydroxy-2-cyanoquinoline , and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This step is a standard esterification reaction.

Further deconstruction of 8-hydroxy-2-cyanoquinoline points to two main challenges: the formation of the quinoline (B57606) ring and the introduction of the cyano group. The cyano group can be disconnected to envision a precursor like 2-chloro-8-hydroxyquinoline, which could undergo nucleophilic substitution with a cyanide salt.

The quinoline ring itself can be disconnected through various strategies that correspond to well-known named reactions. For instance, a disconnection following the logic of the Friedländer synthesis would lead to 2-amino-3-hydroxybenzaldehyde (B7904644) and a two-carbon unit bearing the cyano group, such as acetonitrile (B52724) or a derivative. Alternatively, a Doebner-von Miller approach would disconnect the molecule into 2-aminophenol, an α,β-unsaturated carbonyl compound, and a cyanide source.

This analysis highlights a convergent synthetic strategy where the substituted quinoline core is first assembled, followed by the sequential or directed installation of the cyano and acetate functionalities.

Conventional Synthetic Routes to 2-Cyanoquinoline Scaffolds

The quinoline skeleton is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over more than a century. mdpi.com These range from classic condensation reactions to modern transition-metal-catalyzed annulations. mdpi.comorganic-chemistry.org

Classic methods often involve the reaction of aniline (B41778) derivatives with compounds providing the three-carbon chain needed to complete the pyridine (B92270) ring portion of the quinoline. Key examples include:

Skraup Reaction: The reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent.

Doebner-von Miller Reaction: A modification of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.

Combes Synthesis: The acid-catalyzed reaction of anilines with β-diketones. researchgate.net

Friedländer Synthesis: The condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or nitrile). researchgate.net

Camps Cyclization: The transformation of an o-acylaminoacetophenone into a hydroxyquinoline using a base. wikipedia.org

More recent advancements have introduced transition-metal catalysis to quinoline synthesis, offering milder conditions and broader substrate scope. mdpi.com Catalysts based on copper, cobalt, palladium, and rhodium have been employed in C-H activation and annulation strategies to construct the quinoline ring from simple and readily available starting materials. mdpi.comorganic-chemistry.org For example, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides an efficient one-pot synthesis of quinolines. mdpi.com Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be achieved using reagents like iodine monochloride (ICl) or bromine (Br2) under mild conditions. nih.gov

Table 1: Overview of Selected Quinoline Synthesis Methods

| Reaction Name | Precursors | Conditions | Key Features |

|---|---|---|---|

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + active methylene compound | Acid or base catalysis | Forms the pyridine ring by condensation. |

| Skraup Reaction | Aniline + Glycerol + H₂SO₄ + Oxidant | Harsh, acidic | A classic, robust method. |

| Combes Synthesis | Aniline + β-Diketone | Acid catalysis | Forms substituted quinolines. researchgate.net |

| Camps Cyclization | o-Acylaminoacetophenone | Base (e.g., hydroxide) | Yields hydroxyquinolines. wikipedia.org |

| Palladium-Catalyzed Annulation | o-Iodoanilines + Propargyl alcohols | Mild conditions | Tolerates diverse functional groups. organic-chemistry.org |

| Cobalt-Catalyzed C-H Activation | Anilines + Alkynes | Co(III) catalyst | Direct synthesis from simple precursors. organic-chemistry.org |

Once the quinoline ring is formed, or during its synthesis, the cyano group must be installed at the C-2 position. Several methods are available for this transformation.

One of the most effective modern methods involves the C-2 functionalization of quinoline N-oxides. The N-oxide group activates the C-2 position towards nucleophilic attack. A regioselective cyanation of quinoline N-oxides can be achieved using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, often mediated by an activating agent like (diacetoxyiodo)benzene (B116549) (PIDA) under metal-free conditions. researchgate.net

Another common strategy is the nucleophilic substitution of a leaving group at the 2-position. For instance, 2-chloroquinolines can react with cyanide anions (e.g., from potassium or sodium cyanide) to yield 2-cyanoquinolines. mdpi.org The reactivity of this reaction can be enhanced by the presence of electron-withdrawing groups on the quinoline ring. mdpi.org

Other specialized methods include:

Baylis-Hillman Reaction: The reaction of 2-chloro-3-formylquinoline derivatives with acrylonitrile (B1666552) can introduce a cyano-containing moiety. researchgate.netuniv-khenchela.dz

Reissert-Henze Reaction: This reaction allows for the introduction of a cyano group at the C-2 position of quinoline N-oxides using reagents like benzoyl chloride and trimethylsilyl cyanide.

Friedländer Annulation: Using a reactant that already contains a nitrile, such as in the condensation of 2-aminobenzaldehyde with cyanoacetic acid derivatives, can directly lead to quinolines with a cyano group. nih.gov

Approaches for Introducing the Acetate Moiety at the 8-Position

The final step in the synthesis of the target molecule is the introduction of the acetate group at the C-8 position. This is typically accomplished starting from an 8-hydroxyquinoline (B1678124) precursor.

The esterification of the phenolic hydroxyl group of 8-hydroxyquinoline derivatives is a straightforward and widely used transformation.

Reaction with Acyl Halides or Anhydrides: A common method involves reacting the 8-hydroxyquinoline with acetic anhydride or acetyl chloride in the presence of a base (like pyridine or triethylamine) or under reflux conditions. For example, 5-(chloromethyl)quinolin-8-yl acetate was synthesized by refluxing 5-(chloromethyl)quinolin-8-ol (B155281) hydrochloride in acetic anhydride. iucr.org Similarly, ethyl (quinolin-8-yloxy)acetate can be prepared by reacting 8-hydroxyquinoline with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. iosrjournals.orgnih.gov

Steglich Esterification: For substrates that are sensitive to harsher conditions, the Steglich esterification offers a mild alternative. This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between a carboxylic acid (acetic acid) and the alcohol (8-hydroxyquinoline). asianpubs.org This approach was successfully used for the O-acylation of 5-chloro-8-hydroxyquinoline (B194070) with various carboxylic acids. asianpubs.org

Acid-Catalyzed Esterification: Brønsted-acidic ionic liquids based on an 8-hydroxyquinoline cation have been developed and used as recyclable catalysts for esterification reactions, demonstrating good reactivity under mild conditions. atlantis-press.comresearchgate.net

While direct esterification of an existing 8-hydroxy group is the most common route, advanced methods involving C-H activation offer an alternative for functionalizing the C-8 position. These methods are particularly useful when the hydroxyl group is not pre-installed. Transition-metal-catalyzed, chelation-assisted C-H activation has become a powerful tool for site-selective functionalization. thieme-connect.com

In this context, the quinoline's own nitrogen atom or a pre-installed directing group like an N-oxide can direct a metal catalyst to the C-8 position. researchgate.net For example, a rhodium(III)-catalyzed C(8)-H activation of quinoline N-oxides has been developed. nih.govacs.org In a notable study, the reaction of 2-substituted quinoline N-oxides with acrylates under Rh(III) catalysis led to the formation of 3-hydroxyquinolin-8-yl propanoates. nih.govacs.org This process involves C-C bond formation at the C-8 position, followed by an intramolecular migration of the oxygen atom from the N-oxide to the newly introduced side chain, ultimately yielding an ester at the 8-position. While this specific example yields a propanoate, the underlying principle demonstrates a sophisticated, albeit indirect, strategy for creating an ester functionality at the C-8 position through C-H activation. nih.govacs.org

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have been driven by the need for environmentally benign and resource-efficient processes. These modern approaches are characterized by reduced waste, lower energy consumption, and the use of less hazardous materials, aligning with the principles of green chemistry.

Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to mitigate environmental impact. rug.nl Key strategies include waste prevention, maximizing atom economy, and the use of safer solvents and reagents. rug.nl The use of renewable and biodegradable resources, such as formic acid as a catalyst, exemplifies this shift towards greener alternatives. rug.nl Formic acid has been effectively used to catalyze the direct synthesis of quinolines from readily available starting materials like anilines and aldehydes or ketones, often providing higher selectivity and milder reaction conditions compared to traditional catalysts. rug.nl

The selection of reaction media is another critical aspect of green quinoline synthesis. The use of environmentally friendly solvents like water and ethanol (B145695) has been shown to be effective in various synthetic protocols, reducing the reliance on toxic and volatile organic solvents. nih.govresearchgate.net Catalyst-free techniques and the use of recyclable catalysts, such as polymer-supported sulphonic acids, further contribute to the sustainability of these methods by simplifying purification and minimizing waste generation. nih.govacs.org For instance, the synthesis of quinoline derivatives has been achieved using polyethylene (B3416737) glycol-based sulphonic acid (PEG-SA) as a recyclable catalyst, offering good yields and ease of operation under mild conditions. acs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govutm.mynih.gov This technique is particularly valuable in the synthesis of heterocyclic compounds like quinolines. derpharmachemica.com Microwave irradiation can facilitate rapid and uniform heating of reaction mixtures, which is beneficial for reactions that typically require high temperatures and prolonged durations. nih.gov

A significant advancement in sustainable chemistry is the development of solvent-free reaction conditions, which eliminate the need for potentially harmful solvents. nih.govynu.edu.cnacademie-sciences.fr The combination of microwave assistance and solvent-free conditions represents a highly efficient and environmentally friendly approach to quinoline synthesis. For example, 2,4-disubstituted quinolines have been synthesized in high yields by the three-component condensation of aldehydes, amines, and alkynes on the surface of montmorillonite (B579905) clay impregnated with copper(I) bromide under solvent-free microwave irradiation. google.com Similarly, the synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines, which are structurally related to the target compound's precursors, has been achieved by treating 4'-hydroxy chalcones with malononitrile (B47326) in the presence of ammonium (B1175870) acetate under solventless microwave conditions. utm.myresearchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline and Related Heterocycles

| Starting Materials | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylquinoline, Aldehyde | Trifluoromethanesulfonamide | Microwave irradiation | 2-Vinylquinoline | Not specified | nih.govnih.gov |

| 4'-Hydroxy chalcones, Malononitrile | Ammonium acetate | Solvent-free, Microwave | 2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridine | Not specified | utm.myresearchgate.net |

| Aldehydes, Amines, Alkynes | Montmorillonite clay/CuBr | Solvent-free, Microwave | 2,4-Disubstituted quinoline | High | google.com |

| 2-Aminobenzophenones, Ketones/Phenylacetylene | TBBDA/PBBS | Solvent-free, Microwave | Substituted quinolines | Good to Excellent | utm.my |

This table is interactive and can be sorted by clicking on the column headers.

Both metal-catalyzed and metal-free reactions have been extensively developed for the synthesis of quinoline derivatives, each offering distinct advantages.

Metal-Catalyzed Strategies: Transition metals such as palladium, copper, nickel, and iron are widely used to catalyze the formation of the quinoline ring system through various cross-coupling and cyclization reactions. chim.itmdpi.com These methods often allow for the construction of complex quinoline structures from simple and readily available starting materials. chim.it For instance, copper-catalyzed processes have been developed for the synthesis of substituted quinazolines (structurally related to quinolines) from benzonitriles and 2-ethynylanilines, involving the cleavage of a C-C triple bond and the formation of new C-N and C-C bonds. acs.org Nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones provides an efficient route to 2,4-disubstituted quinolines. ynu.edu.cn A review of transition-metal catalyzed reactions highlights the use of 2,3-substituted quinolines as versatile starting materials for generating diverse quinoline derivatives. chim.it

Metal-Free Strategies: In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the potential toxicity and cost associated with transition metal catalysts. researchgate.net These approaches often utilize organocatalysts or proceed through pericyclic reactions. A notable metal-free method for introducing a cyano group at the 2-position of a quinoline ring involves the regioselective cyanation of quinoline N-oxides with trimethylsilyl cyanide, mediated by (diacetoxyiodo)benzene (PIDA). researchgate.net This reaction proceeds under mild, base-free conditions. researchgate.net Furthermore, solvent- and metal-free conditions have been developed for the synthesis of indolizines from 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols, showcasing the potential for green, metal-free multicomponent reactions. acs.org

Table 2: Comparison of Metal-Catalyzed and Metal-Free Quinoline Synthesis

| Strategy | Catalyst/Reagent Example | Key Features | Product Example | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | PdCl₂(PPh₃)₂ | High efficiency, good for complex structures | Highly functionalized quinolines | chim.it |

| CuI | C-C and C-N bond formation | Substituted quinazolines | acs.org | |

| Ni-catalyst | Cyclization of iodoanilines | 2,4-Disubstituted quinolines | ynu.edu.cn | |

| Metal-Free | PIDA | Avoids metal contamination, mild conditions | 2-Cyanoquinolines | researchgate.net |

| None (Solvent-free MCR) | Environmentally benign, high atom economy | Indolizines | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates the majority of the atoms of the starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net Several MCRs have been successfully employed for the synthesis of quinoline and related heterocyclic scaffolds. researchgate.net

The Friedländer annulation, a classic method for quinoline synthesis, has been adapted into MCR formats. For example, a one-pot, three-component synthesis of 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes represents a variation of the Friedländer reaction. nih.gov Solvent-free multicomponent reactions have also been reported for the synthesis of quinolinyl-thiazolidinones from 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid in the presence of a β-cyclodextrin-SO₃H catalyst. rsc.org

The Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene, is another powerful MCR for constructing tetrahydroquinoline derivatives, which can then be oxidized to quinolines. imist.ma A microwave-assisted, camphor-10-sulfonic acid (CSA) promoted Povarov-type multicomponent synthesis of 4-arylated quinolines from anilines, alkynes, and paraformaldehyde has been described, which proceeds without any metal catalyst. researchgate.net

Table 3: Overview of Multicomponent Reactions for Quinoline Synthesis

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| Friedländer Variation | Cyanoacetamides, 2-Aminobenzaldehydes | Base (e.g., NaOH) | 2-Aminoquinoline-3-carboxamides | nih.gov |

| Thiazolidinone Synthesis | 2-Chloro-3-formylquinolines, Anilines, 2-Mercaptoacetic acid | β-cyclodextrin-SO₃H, Solvent-free | Quinolinyl-thiazolidinones | rsc.org |

| Povarov-type Reaction | Anilines, Alkynes, Paraformaldehyde | Camphor-10-sulfonic acid, Microwave | 4-Arylated quinolines | researchgate.net |

| Ugi-4CR based | Quinolines, 2-Aminophenol, Acids, Isocyanides | Refluxing methanol (B129727) | Benzo researchgate.netrsc.orgrug.nlnih.govoxazepino[7,6-b]quinolines | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Reactivity and Reaction Mechanisms of 2 Cyanoquinolin 8 Yl Acetate

Chemical Transformations of the Acetate (B1210297) Ester Group

The acetate ester linkage at the 8-position of the quinoline (B57606) ring is susceptible to cleavage reactions typical of aryl acetates, primarily hydrolysis and transesterification. The presence of the electron-withdrawing cyano group and the heterocyclic nitrogen atom is expected to influence the rate of these transformations.

Hydrolysis of the acetate ester yields the parent phenol, 8-hydroxy-2-quinolinecarbonitrile. This transformation can be achieved under acidic, basic, or enzymatic conditions, with the mechanism and rate being highly dependent on the catalyst used.

Acidic Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the acetate group is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfers and elimination of acetic acid, leads to the formation of 8-hydroxy-2-quinolinecarbonitrile. This process is a standard method for the deprotection of phenolic acetates.

Basic Hydrolysis: Saponification of (2-Cyanoquinolin-8-yl) acetate occurs readily under basic conditions, such as in the presence of sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the 8-oxy-2-cyanoquinolinate anion as the leaving group. Subsequent protonation during acidic workup yields the final 8-hydroxy-2-quinolinecarbonitrile product. Studies on related aryl acetates show that hydrolysis is accelerated by electron-withdrawing substituents on the aryl ring. scribd.comuottawa.ca The cyano group at the 2-position of the quinoline ring would therefore be expected to facilitate this reaction.

Enzymatic Hydrolysis: While specific studies on the enzymatic hydrolysis of this compound are not prevalent in the literature, esterases and lipases are known to catalyze the hydrolysis of a wide range of ester substrates. These biocatalytic methods offer the advantage of mild reaction conditions and high selectivity. The mechanism typically involves an acyl-enzyme intermediate formed from a serine residue in the enzyme's active site. However, the application of enzymatic hydrolysis for this specific substrate remains an area for further investigation. tudelft.nl

Table 1: Summary of Hydrolysis Conditions for this compound

| Hydrolysis Type | Typical Reagents | Product | Mechanism |

|---|---|---|---|

| Acidic | HCl, H₂SO₄ in H₂O/solvent | 8-Hydroxy-2-quinolinecarbonitrile | A-AC2 (Acid-catalyzed, acyl-oxygen cleavage, bimolecular) |

| Basic | NaOH, KOH in H₂O/alcohol | 8-Hydroxy-2-quinolinecarbonitrile | B-AC2 (Base-catalyzed, acyl-oxygen cleavage, bimolecular) |

| Enzymatic | Esterases, Lipases | 8-Hydroxy-2-quinolinecarbonitrile | Acyl-enzyme intermediate formation |

Transesterification involves the conversion of the acetate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing one of the products. For this compound, acid-catalyzed transesterification would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. Base-catalyzed transesterification would involve the formation of an alkoxide from the reactant alcohol, which then acts as the nucleophile. While specific examples for this compound are not detailed in the literature, this represents a fundamental and expected transformation for the acetate group.

Reactivity of the Cyano Group at the 2-Position

The cyano group at the 2-position is attached to an sp²-hybridized carbon of the electron-deficient pyridine (B92270) ring of the quinoline system. This electronic environment makes the nitrile carbon susceptible to nucleophilic attack and the nitrile nitrogen available for coordination or protonation.

The carbon atom of the nitrile group in 2-cyanoquinoline derivatives is electrophilic and can be attacked by various nucleophiles.

A notable reaction involves the addition of alcohols in the presence of metal ions. For instance, in the presence of methanol (B129727) and cobalt(II) acetate, the cyano group of the related compound 8-hydroxy-2-quinolinecarbonitrile is converted into a methyl carboxyimidate. rsc.orgclockss.org This transformation proceeds through the coordination of the nitrile nitrogen to the metal center, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by methanol. rsc.orgclockss.org

Similarly, other nucleophiles can add across the carbon-nitrogen triple bond. The reaction of 2-cyanoquinoline with sodium methoxide (B1231860) has been shown to result in the substitution of the cyano group, highlighting its reactivity towards strong nucleophiles. uottawa.ca

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). A common method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). For example, 2-chloro-3-cyanoquinoline can be reduced to (2-chloroquinolin-3-yl)methanamine (B3047665) using LiAlH₄ in THF. organic-chemistry.org Another approach involves reductive coupling. For instance, a one-pot reductive cyclization protocol using a zinc-acetic acid (Zn/AcOH) system can mediate the coupling between a nitro group and a cyano group to form 2-aminoquinoline (B145021) derivatives. This reaction involves the reduction of the nitrile.

Oxidation: The oxidation of the cyano group on the quinoline nucleus is not a commonly reported transformation. The quinoline ring system itself is generally resistant to oxidation. While methods exist to oxidize aldehydes to nitriles, the reverse reaction or further oxidation of the nitrile group under typical conditions is synthetically challenging and not well-documented for this class of compounds.

The cyano group at the 2-position of the quinoline ring is a versatile functional group for the construction of fused heterocyclic systems. It can participate in various cyclization reactions, acting as an electrophile or as a precursor to other reactive functionalities.

One major pathway is the reaction of 2-chloro-3-cyanoquinolines with various nucleophiles to build fused rings. For example:

Treatment with hydrazine (B178648) hydrate (B1144303) leads to a cycloaddition reaction, forming 1H-pyrazolo[3,4-b]quinolin-3-amine. organic-chemistry.org

Palladium-catalyzed reactions with isocyanides can yield different heterocyclic products depending on the isocyanide used. Less hindered isocyanides produce 2-alkyl(aryl)-1-imino-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives, while reaction with ethyl isocyanoacetate in the presence of cesium carbonate generates imidazo[1,5-a]quinoline (B8571028) derivatives.

Another strategy involves the intramolecular cyclization of precursors derived from 2-cyanoquinolines. The synthesis of furo[3,4-b]quinolinones has been achieved through the intramolecular cyclization and hydration of 2-hydroxyalkyl-3-cyanoquinolines. Furthermore, a convenient one-pot reductive cyclization can be achieved between a cyano group and a strategically placed nitro group, mediated by reagents like Zn/AcOH, to furnish 2-aminoquinolines.

Table 2: Examples of Cyclization Reactions Involving 2-Cyanoquinoline Derivatives

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| 2-Chloro-3-cyanoquinoline | Hydrazine hydrate | Pyrazolo[3,4-b]quinoline | organic-chemistry.org |

| 2-Chloro-3-cyanoquinoline | Aliphatic/Aromatic isocyanides, Pd catalyst | Pyrrolo[3,4-b]quinolinone | |

| 2-Chloro-3-cyanoquinoline | Ethyl isocyanoacetate, Cs₂CO₃ | Imidazo[1,5-a]quinoline | |

| 2-Hydroxyalkyl-3-cyanoquinolines | Aqueous HCl | Furo[3,4-b]quinolinone | |

| Isopropyl-2-cyano-3-(2-nitrophenyl)acrylate | Zn/AcOH | 2-Aminoquinoline derivative |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core

The reactivity of the quinoline core in this compound is significantly influenced by the presence of both the electron-withdrawing cyano group and the acetoxy group. These substituents direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution reactions, the benzene (B151609) ring of the quinoline system is generally more reactive than the pyridine ring. The acetoxy group at the C8 position is an ortho-, para-director and an activating group, while the cyano group at the C2 position is a meta-director and a deactivating group. Therefore, electrophiles are predicted to preferentially attack the positions ortho and para to the acetoxy group, namely C7 and C5.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the quinoline ring.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) onto the quinoline ring.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) onto the quinoline ring.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group onto the quinoline ring.

The presence of the deactivating cyano group can make Friedel-Crafts reactions challenging.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (2-Cyano-5-nitroquinolin-8-yl) acetate and (2-Cyano-7-nitroquinolin-8-yl) acetate |

| Bromination | Br₂, FeBr₃ | (5-Bromo-2-cyanoquinolin-8-yl) acetate and (7-Bromo-2-cyanoquinolin-8-yl) acetate |

| Sulfonation | SO₃, H₂SO₄ | 8-Acetoxy-2-cyanoquinoline-5-sulfonic acid and 8-Acetoxy-2-cyanoquinoline-7-sulfonic acid |

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing cyano group at the C2 position activates the quinoline ring for nucleophilic aromatic substitution, particularly at the C2 and C4 positions. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. youtube.com The rate of reaction is influenced by the nature of the nucleophile and the leaving group. While the acetate group itself is not a typical leaving group in SNAr reactions, reactions involving the displacement of other groups on the ring can be facilitated by the electronic environment.

For instance, if a good leaving group like a halide were present at the C4 position, it would be susceptible to displacement by nucleophiles. The reactivity is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comyoutube.comyoutube.com

Metal-Mediated and Catalyzed Reactions of the Quinoline System

The quinoline scaffold of this compound is amenable to a variety of metal-mediated and catalyzed reactions, which are powerful tools for the functionalization of the heterocyclic core. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions are particularly prevalent in this context. nih.govlibretexts.orgresearchgate.netnobelprize.org

Palladium-Catalyzed Cross-Coupling Reactions:

These reactions typically involve the formation of a carbon-carbon or carbon-heteroatom bond and are fundamental in modern organic synthesis. nih.govlibretexts.orgnobelprize.org For this compound, a common strategy would involve the conversion of the acetate to a triflate, or the introduction of a halide onto the quinoline ring to serve as a coupling partner.

Suzuki Coupling: Reaction of a halo- or trifluoromethanesulfonyloxy-quinoline with an organoboron reagent in the presence of a palladium catalyst and a base. This is a versatile method for forming C-C bonds. nobelprize.org

Heck Coupling: Palladium-catalyzed reaction of a haloquinoline with an alkene to form a substituted alkene. mdpi.com

Sonogashira Coupling: Coupling of a haloquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an alkynylquinoline. mdpi.comlibretexts.org

Stille Coupling: Reaction between a haloquinoline and an organotin reagent, catalyzed by palladium. mdpi.comlibretexts.org

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond between a haloquinoline and an amine.

C-H Activation:

Direct C-H functionalization is an increasingly important area of research, offering more atom-economical synthetic routes. nih.govbeilstein-journals.orgrsc.org In the context of the quinoline system, transition metal catalysts, often palladium or rhodium, can facilitate the direct coupling of a C-H bond with a variety of partners. nih.govbeilstein-journals.org The 8-acetoxy group can act as a directing group, guiding the catalyst to functionalize the C7 position.

Table 2: Examples of Potential Metal-Catalyzed Reactions on a Modified this compound Scaffold

| Reaction Type | Substrate (Example) | Coupling Partner | Catalyst System (Example) | Product Type (Example) |

| Suzuki Coupling | (5-Bromo-2-cyanoquinolin-8-yl) acetate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (2-Cyano-5-phenylquinolin-8-yl) acetate |

| Sonogashira Coupling | (7-Iodo-2-cyanoquinolin-8-yl) acetate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (2-Cyano-7-(phenylethynyl)quinolin-8-yl) acetate |

| C-H Arylation | This compound | Benzene | Pd(OAc)₂, Ag₂CO₃ | (2-Cyano-7-phenylquinolin-8-yl) acetate |

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical properties of quinoline derivatives are of significant interest due to their potential applications in materials science and photoredox catalysis.

Photochemical Reactivity:

Quinolines can undergo a variety of photochemical reactions, including cycloadditions and radical reactions. nih.govrsc.orgrsc.orgnih.gov The absorption of UV or visible light can promote the quinoline to an excited state, leading to unique reactivity patterns not observed in the ground state. irispublishers.com

[2+2] Cycloadditions: The excited state of the quinoline can react with alkenes to form cyclobutane (B1203170) rings.

Radical Reactions: Photoredox catalysis can be used to generate radical intermediates from the quinoline or a reaction partner, which can then engage in various transformations. rsc.org For example, a photochemically generated radical could add to the quinoline ring.

The presence of the cyano and acetoxy groups will influence the energy levels of the molecular orbitals and thus the photochemical behavior of this compound.

Electrochemical Reactivity:

The electrochemical behavior of this compound can be studied using techniques such as cyclic voltammetry. These studies provide information about the oxidation and reduction potentials of the molecule.

Reduction: The electron-withdrawing cyano group is expected to make the quinoline ring more susceptible to reduction. The reduction potential will be influenced by the solvent and supporting electrolyte used.

Oxidation: The acetoxy group and the quinoline nitrogen can be sites of oxidation. The oxidation potential provides insight into the molecule's ability to act as an electron donor.

The electrochemical properties are crucial for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Computational and Theoretical Investigations of 2 Cyanoquinolin 8 Yl Acetate

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of (2-Cyanoquinolin-8-yl) acetate (B1210297). These calculations provide fundamental insights into the molecule's stability, reactivity, and intermolecular interactions.

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.comyoutube.com A smaller gap generally implies higher reactivity.

For (2-Cyanoquinolin-8-yl) acetate, theoretical calculations, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the energies and spatial distributions of these frontier orbitals. ujkz.gov.bf The HOMO is typically localized over the electron-rich quinoline (B57606) ring system, while the LUMO is often distributed over the cyano and acetate groups, which are electron-withdrawing. This distribution highlights the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.43 |

| HOMO-LUMO Gap (ΔE) | 4.42 |

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

The distribution of electron density within a molecule is fundamental to its chemical behavior. saskoer.ca Computational methods can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP is a valuable tool for identifying sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions. youtube.com

In the MEP of this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom of the cyano group and the oxygen atoms of the acetate group, indicating their electron-rich nature and propensity to act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) are likely to be found around the hydrogen atoms of the quinoline ring, making them potential hydrogen bond donors. This analysis provides a visual representation of the molecule's polarity and its preferred sites for interaction.

Conformational Analysis and Dynamics Simulations

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to rotation around single bonds, particularly the C-O bond of the ester group. Conformational analysis aims to identify the most stable conformers (i.e., those with the lowest energy) and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy at each step.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms according to the principles of classical mechanics, MD can explore the conformational landscape and reveal how the molecule behaves in different environments, such as in various solvents.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide valuable support in the structural elucidation of newly synthesized compounds. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. libretexts.org These predictions are based on the calculated electronic environment of each nucleus. By comparing the predicted spectrum with the experimental one, chemists can confidently assign signals to specific atoms in the molecule. libretexts.orgyoutube.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. spectroscopyonline.com The calculated IR spectrum can help in identifying the presence of specific functional groups, such as the C≡N stretch of the cyano group and the C=O stretch of the acetate group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. beilstein-journals.orgnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). nih.gov For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the quinoline chromophore.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 7.5 - 8.5 |

| ¹H NMR | Chemical Shift (ppm) - CH₃ | ~2.4 |

| ¹³C NMR | Chemical Shift (ppm) - C=O | ~169 |

| ¹³C NMR | Chemical Shift (ppm) - C≡N | ~117 |

| IR | Vibrational Frequency (cm⁻¹) - C≡N stretch | ~2230 |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | ~1760 |

| UV-Vis | λmax (nm) | ~280, ~310 |

Note: These values are hypothetical and based on typical ranges for the respective functional groups.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations can be employed to map out the potential energy surface of a chemical reaction involving this compound. This allows for the identification of transition states, which are the high-energy structures that connect reactants and products. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and kinetics of a reaction. For instance, the hydrolysis of the acetate group or reactions involving the cyano group could be investigated using these methods. sioc-journal.cn

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. strath.ac.uk Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding. These models can be used to predict how properties like conformational equilibrium, spectroscopic signatures, and reaction rates change in different solvents. beilstein-journals.orgstrath.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on molecular descriptors and theoretical predictions)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential activities and guide future research. This is achieved by studying the QSAR models of structurally related quinoline and cyanoquinoline derivatives. nih.govbohrium.comunige.it

The fundamental concept of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical and structural properties. bohrium.com These properties are quantified by molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Molecular Descriptors in QSAR Studies of Quinoline Derivatives

QSAR analyses of quinoline-based compounds have employed a wide array of molecular descriptors to build predictive models for various biological activities, including anticancer, antimalarial, and antimicrobial effects. nih.govarabjchem.orgsphinxsai.com These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition. They include molecular weight, atom counts, bond counts, and molecular formula. bohrium.com

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within a molecule, including information on molecular size, shape, and branching. Examples include the Wiener index and Kier & Hall molecular connectivity indices. unige.it

Geometrical Descriptors: These 3D descriptors require the three-dimensional coordinates of the atoms and include parameters like molecular volume, surface area, and principal moments of inertia. uran.ua

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of a molecule. Commonly used descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential charges. arabjchem.orgrsc.org The energies of HOMO and LUMO are particularly significant as they relate to a molecule's ability to donate and accept electrons, respectively, which is often crucial for interactions with biological targets. arabjchem.org

Physicochemical Descriptors: These descriptors, such as the logarithm of the partition coefficient (logP) and molar refractivity, account for the lipophilic and steric properties of the molecule, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. uran.ua

A hypothetical QSAR study of this compound and its analogs would involve the calculation of these descriptors. The table below illustrates a selection of theoretical molecular descriptors that would be relevant for such a study.

| Descriptor Type | Descriptor Name | Theoretical Value for this compound | Potential Influence on Activity |

| Constitutional | Molecular Weight | 212.21 g/mol | Can influence transport and binding. |

| Number of Rings | 2 | Affects rigidity and interaction capabilities. | |

| Topological | Wiener Index | (Calculated Value) | Relates to molecular branching and compactness. |

| Kier & Hall Chi Indices | (Calculated Values) | Describe molecular shape and connectivity. | |

| Geometrical | Molecular Surface Area | (Calculated Value) | Important for receptor binding. |

| Molecular Volume | (Calculated Value) | Influences steric fit with the target site. | |

| Quantum-Chemical | HOMO Energy | (Calculated Value) | Relates to the molecule's electron-donating ability. |

| LUMO Energy | (Calculated Value) | Relates to the molecule's electron-accepting ability. | |

| Dipole Moment | (Calculated Value) | Influences polar interactions with the target. | |

| Physicochemical | LogP | (Calculated Value) | Indicates lipophilicity and membrane permeability. |

Note: The values in this table are illustrative and would need to be calculated using specialized computational software.

Theoretical Predictions from QSAR Models

Once a set of molecular descriptors is calculated for a series of compounds with known biological activities, statistical methods are employed to develop a QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are common techniques used for this purpose. bohrium.comarabjchem.org

For instance, a study on 2,4-disubstituted quinoline derivatives as antimalarial agents utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR methods. nih.gov These models generated statistically robust predictions, indicating the importance of steric and electrostatic fields around the quinoline scaffold for activity. nih.gov Similarly, QSAR studies on quinoline derivatives as anticancer agents have highlighted the significance of constitutional and geometrical descriptors in predicting their inhibitory activity against enzymes like DNA topoisomerase I. bohrium.comarabjchem.org

In a theoretical QSAR model for this compound, the nitrile (-CN) group at the 2-position and the acetate (-OCOCH₃) group at the 8-position would be key modulators of its electronic and steric properties. The strong electron-withdrawing nature of the cyano group would significantly influence the electron distribution within the quinoline ring system, which could be captured by quantum-chemical descriptors. The size and hydrogen-bonding capacity of the acetate group would be reflected in steric and physicochemical descriptors.

By developing a QSAR model based on a library of analogs of this compound with varying substituents, it would be possible to:

Predict the biological activity of newly designed, unsynthesized compounds.

Identify the key molecular features that enhance or diminish activity.

Guide the rational design of more potent and selective analogs.

The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure its reliability. arabjchem.org The ultimate goal of such computational investigations is to streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy. bohrium.com

Derivatization and Structural Modification Strategies for 2 Cyanoquinolin 8 Yl Acetate Analogues

Modifications of the Acetate (B1210297) Ester Moiety

The acetate group at the 8-position is a key site for initial modifications. Its primary transformation involves hydrolysis to the corresponding phenol, 8-hydroxy-2-cyanoquinoline, which serves as a pivotal intermediate for further derivatization.

The synthesis of diverse ester and amide analogues typically begins with the cleavage of the acetate group to unmask the hydroxyl functionality. Standard hydrolysis under basic conditions, for instance, can efficiently yield the parent phenol. acs.orgresearchgate.net This 8-hydroxy-2-cyanoquinoline intermediate can then react with a variety of acylating agents or activated carboxylic acids to form new esters. scribd.com The reaction between a carboxylic acid and an alcohol to form an ester is a reversible process known as esterification, often catalyzed by acid. libretexts.org

Similarly, amides can be synthesized from the corresponding carboxylic acid derivatives. libretexts.orgorganic-chemistry.orgsci-hub.se While direct conversion from the ester is possible, a more common route involves first preparing the quinoline (B57606) carboxylic acid and then coupling it with a desired amine. youtube.com Modern coupling reagents can facilitate this transformation under mild conditions. organic-chemistry.org Acyl chlorides, which are highly reactive derivatives of carboxylic acids, can also react readily with amines to form amides. scribd.com

Table 1: Examples of Ester and Amide Synthesis from 8-Hydroxy-2-cyanoquinoline

| Reactant | Product Type | Resulting Compound Name (Example) | General Method |

| Benzoyl chloride | Ester | (2-Cyanoquinolin-8-yl) benzoate | Schotten-Baumann reaction |

| Propionic anhydride (B1165640) | Ester | (2-Cyanoquinolin-8-yl) propanoate | Acylation |

| Phenylacetic acid | Ester | (2-Cyanoquinolin-8-yl) 2-phenylacetate | Fischer-Speier esterification |

| Benzylamine | Amide | N-Benzyl-8-hydroxyquinoline-2-carboxamide | Amide coupling |

| Morpholine | Amide | (8-Hydroxyquinolin-2-yl)(morpholino)methanone | Amide coupling |

| Note: Amide formation typically proceeds via the corresponding quinoline-2-carboxylic acid intermediate. |

Ester cleavage, or hydrolysis, is the fundamental reaction to deprotect the hydroxyl group at the C8 position. This can be achieved under both acidic and basic conditions, reversing the esterification process to yield 8-hydroxy-2-cyanoquinoline and acetic acid. researchgate.net Milder, non-hydrolytic methods for cleaving esters have also been developed to avoid damaging sensitive functional groups elsewhere in the molecule. psu.edu

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. This reaction does not apply directly to the acetate ester but is highly relevant for derivatives where the acetate has been converted to a carboxylic acid, particularly if a second carbonyl group is present at the beta-position (a β-keto acid structure). masterorganicchemistry.com For instance, if a malonic ester synthesis were performed at a suitable position on the quinoline ring, the final step would involve hydrolysis of the esters followed by heating to induce decarboxylation of the resulting malonic acid derivative. masterorganicchemistry.com

Functionalization and Transformation of the Cyano Group

The nitrile (cyano) group at the C2 position is a versatile functional group that can be converted into a range of other functionalities or used to construct new ring systems.

The cyano group is readily transformed into primary amines, amides, or carboxylic acids, significantly expanding the molecular diversity of the quinoline scaffold.

Amines: The reduction of the nitrile group yields a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used to convert nitriles to amines. rsc.orglibretexts.org This reaction would transform (2-Cyanoquinolin-8-yl) acetate into (8-Acetoxyquinolin-2-yl)methanamine.

Amides: Partial hydrolysis of the nitrile group under controlled acidic or basic conditions can yield the corresponding primary amide, quinoline-2-carboxamide.

Carboxylic Acids: Complete hydrolysis of the nitrile, typically under more vigorous acidic or basic conditions, results in the formation of a carboxylic acid, quinoline-2-carboxylic acid. google.com

Table 2: Transformations of the C2-Cyano Group

| Transformation | Reagent/Condition | Product Functional Group | Example Product Name |

| Reduction | LiAlH₄ in THF | Primary Amine (-CH₂NH₂) | (8-Acetoxyquinolin-2-yl)methanamine |

| Partial Hydrolysis | H₂O₂, base | Amide (-CONH₂) | 8-Acetoxyquinoline-2-carboxamide |

| Complete Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) | 8-Acetoxyquinoline-2-carboxylic acid |

The cyano group is an excellent electrophile and can participate in various cyclization reactions to build fused heterocyclic systems onto the quinoline core. These reactions often involve an intramolecular attack from a nucleophile generated on an adjacent substituent or an intermolecular reaction with a bidentate reagent.

For example, 2-chloro-3-cyanoquinoline derivatives can react with reagents like ethyl thioglycolate to form thiophene (B33073) rings fused to the quinoline system, producing 3-aminothieno[2,3-b]quinolines. niscpr.res.in Similarly, reactions with hydrazine (B178648) can lead to the formation of pyrazolo[3,4-b]quinolin-3-amine. rsc.org These fused systems are of significant interest in medicinal chemistry. researchgate.netsioc-journal.cnorganic-chemistry.org The cyano group is a valuable building block for synthesizing a variety of fused heterocycles. acs.org

Introduction of Substituents on the Quinoline Ring System

The aromatic quinoline backbone of this compound can be functionalized to introduce a wide range of substituents, further tuning the molecule's properties. The positions for substitution are influenced by the electronic effects of the existing acetate and cyano groups.

Methods for introducing new groups onto the quinoline ring include classical electrophilic aromatic substitution and modern cross-coupling reactions. The nature of the substituents already on the ring can influence the yields of these reactions. acs.org For instance, electron-donating groups can increase yields, while electron-withdrawing groups may decrease them. acs.org

A powerful strategy for regioselective functionalization involves directed magnesiation using reagents like TMPMgCl·LiCl. acs.org This allows for the introduction of a magnesium-metal bond at a specific position (e.g., C3 or C4), which can then be quenched with various electrophiles to install diverse functional groups. Another key method is the Suzuki-Miyaura cross-coupling reaction, which is highly effective for creating carbon-carbon bonds. researchgate.net This typically involves preparing a halogenated quinoline precursor (e.g., a bromo- or chloro-substituted quinoline) and coupling it with a boronic acid in the presence of a palladium catalyst. researchgate.netresearchgate.net

Table 3: Examples of Quinoline Ring Functionalization

| Reaction Type | Reagent(s) | Position(s) Targeted | Introduced Substituent | Reference |

| Magnesiation-Electrophilic Quench | 1. TMPMgCl·LiCl; 2. Tosyl Cyanide | C3 | Cyano (-CN) | acs.org |

| Magnesiation-Electrophilic Quench | 1. TMPMgCl·LiCl; 2. Propionaldehyde | C3 | 1-Hydroxypropyl | acs.org |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst | C6, C8 (from bromo-precursor) | Phenyl | researchgate.net |

| Electrophilic Bromination | N-Bromosuccinimide | Varies | Bromo (-Br) | researchgate.net |

| Cyanation | Trimethylsilyl (B98337) cyanide, PIDA | C2 (on N-oxide) | Cyano (-CN) | researchgate.net |

Stereoselective Synthesis of Chiral Analogues

The stereoselective synthesis of chiral analogues of this compound would be a critical step if the biological target of these compounds possesses a chiral recognition site. While there is no specific literature detailing the stereoselective synthesis of chiral derivatives of this compound itself, general principles of asymmetric synthesis can be applied to introduce chirality into its analogues.

Chirality could be introduced in several ways:

At a substituent on the quinoline ring: If an alkyl group with a chiral center is introduced onto the quinoline core, its stereochemistry would need to be controlled.

In a substituent replacing the acetate group: If the acetate is replaced by a chiral moiety, for example, a chiral amino acid or alcohol, a stereoselective coupling reaction would be necessary.

By creating a chiral center on the quinoline backbone itself: For instance, partial reduction of the quinoline ring could generate chiral centers, leading to tetrahydroquinoline derivatives. The synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines has been achieved starting from naturally occurring monoterpenes. researchgate.net

The methodologies for achieving stereoselectivity are diverse and well-established in organic synthesis. These include the use of chiral catalysts (organocatalysts or metal complexes with chiral ligands), chiral auxiliaries, and enzymes. For example, lipase-catalyzed kinetic resolution has been successfully employed for the preparation of enantiomerically pure aryloxy-propan-2-yl acetates, which are structurally related in that they contain an acetate group. mdpi.com This enzymatic approach could potentially be adapted to resolve a racemic mixture of a chiral analogue of this compound.

Furthermore, convergent synthetic strategies, where chiral building blocks are prepared separately and then combined, are a powerful approach. This has been demonstrated in the stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of a nucleoside Q precursor, where chiral amine building blocks were reacted with a common heterocyclic intermediate. beilstein-journals.org A similar strategy could be envisioned for coupling a chiral side chain to the 8-position of the 2-cyanoquinoline core.

The development of predictive models to guide the stereoselective synthesis of complex molecules is also an evolving field, moving from qualitative intuition to quantitative methods based on quantum chemistry and machine learning. rsc.org Such tools could potentially aid in the design of synthetic routes to chiral analogues of this compound in the future.

Advanced Analytical and Spectroscopic Methodologies for Characterizing 2 Cyanoquinolin 8 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (2-Cyanoquinolin-8-yl) acetate (B1210297). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹³C NMR spectrum, the carbon atoms of the quinoline (B57606) ring would resonate in the downfield region (δ 120-150 ppm). The cyano group carbon (C≡N) would have a characteristic chemical shift, and the carbonyl carbon (C=O) of the acetate group would appear further downfield (around δ 170 ppm), with the methyl carbon of the acetate group appearing upfield.

Table 1: Predicted NMR Data for (2-Cyanoquinolin-8-yl) acetate

| Technique | Expected Chemical Shifts (ppm) | Structural Fragment |

| ¹H NMR | 7.0 - 9.0 | Quinoline ring protons |

| 2.2 - 2.5 | Acetate methyl protons (CH₃) | |

| ¹³C NMR | 120 - 150 | Quinoline ring carbons |

| ~117 | Cyano carbon (C≡N) | |

| ~170 | Acetate carbonyl carbon (C=O) | |

| ~21 | Acetate methyl carbon (CH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pattern of this compound, thereby confirming its elemental composition. The molecular weight of this compound is 212.20 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of C₁₂H₈N₂O₂. nih.gov The fragmentation pattern observed in the mass spectrum can offer valuable structural information. Common fragmentation pathways for similar compounds involve the loss of the acetyl group or the cyano group.

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Reference |

| MS | Molecular Weight | 212.20 g/mol | nih.gov |

| HRMS | Exact Mass | 212.058577502 Da | nih.gov |

| HRMS | Molecular Formula | C₁₂H₈N₂O₂ | nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the cyano and acetate moieties.

A strong absorption band is expected around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the cyano group. mdpi.com The carbonyl group (C=O) of the acetate ester will exhibit a strong absorption in the region of 1735-1750 cm⁻¹. rsc.org Additionally, C-O stretching vibrations of the ester group would be observed, and aromatic C-H and C=C stretching vibrations from the quinoline ring would also be present.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Cyano (C≡N) | Stretching | 2220 - 2260 | mdpi.com |

| Carbonyl (C=O) | Stretching | 1735 - 1750 | rsc.org |

| C-O (Ester) | Stretching | 1200 - 1300 | |

| Aromatic C=C | Stretching | 1450 - 1600 | |

| Aromatic C-H | Stretching | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and can be used to assess purity. The quinoline ring system in this compound is the primary chromophore and is expected to exhibit characteristic absorption bands in the UV region. The presence of the cyano and acetate groups can influence the position and intensity of these absorptions. The UV-Vis spectrum is also a useful tool for monitoring the purity of the compound, as impurities with different chromophores would lead to additional absorption bands.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile compounds like this compound. A suitable stationary phase (e.g., C18) and mobile phase can be developed to achieve good separation and determine the purity of the sample by quantifying the area of the main peak relative to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. cmbr-journal.com This technique is suitable for volatile and thermally stable compounds. cmbr-journal.com For this compound, GC-MS analysis would provide both the retention time (a measure of its volatility and interaction with the column) and the mass spectrum of the compound, confirming its identity and purity. cmbr-journal.com

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile/Carrier Gas | Application |

| HPLC | C18, Silica | Acetonitrile (B52724)/Water, Hexane/Ethyl Acetate | Purity assessment, quantification |

| GC-MS | Non-polar (e.g., BPX5) | Helium | Identification, purity assessment, analysis of volatile impurities |

Elemental Analysis Techniques

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of this compound. The theoretical elemental composition can be calculated from the molecular formula (C₁₂H₈N₂O₂) and compared with the experimentally determined values. A close agreement between the calculated and found values provides strong evidence for the compound's identity and purity.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 12 | 144.12 | 67.92% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.81% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.21% |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.08% |

| Total | 212.22 | 100.00% |

Applications in Advanced Organic Synthesis and Materials Science

(2-Cyanoquinolin-8-yl) Acetate (B1210297) as a Synthon or Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, the concept of using modular building blocks to construct complex molecular architectures is a cornerstone of modern chemical strategy. scispace.comsapub.org (2-Cyanoquinolin-8-yl) acetate is well-suited for this role, possessing distinct reactive sites that can be addressed selectively. The quinoline (B57606) ring itself provides a rigid and planar scaffold, while the cyano and acetate groups serve as versatile chemical handles for a variety of transformations.

The utility of a molecule as a synthon is determined by the predictable reactivity of its functional groups. In this compound, the cyano group can participate in a host of reactions. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or utilized as an electrophilic partner in cycloaddition reactions. The acetate group, an ester of the well-known chelating agent 8-hydroxyquinoline (B1678124) (8-HQ), can be readily hydrolyzed to reveal the phenolic hydroxyl group. This unmasking provides access to the powerful coordinating properties of the 8-HQ moiety, a feature extensively used in coordination chemistry and catalysis. scispace.com

While direct examples of the use of this compound are specific, the synthetic value of its constituent parts is well-documented. For instance, various substituted quinolines and cyano-bearing heterocycles are considered pivotal intermediates in the synthesis of pharmaceuticals and biologically active compounds. rsc.orgacs.org The strategic combination of these features in a single molecule underscores the potential of this compound as a valuable building block for generating molecular diversity.

Use in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and chemical biology. rsc.org The reactive nature of the cyano group in cyano-substituted quinolines makes them excellent starting materials for the synthesis of more complex, fused, or appended heterocyclic systems. Research on analogous compounds, such as 2-cyano-N-(3-cyanoquinolin-2-yl) acetamide, demonstrates that the cyanoacetamide moiety can act as a key intermediate for building a variety of five- and six-membered heterocyclic rings. sapub.orgresearchgate.net

These transformations typically involve the reaction of the activated methylene (B1212753) group adjacent to the cyano function or the reaction of the cyano group itself with various binucleophiles. By analogy, this compound can serve as a precursor to a wide array of heterocycles. For example, reactions with hydrazines can lead to pyrazole (B372694) derivatives, while condensation with β-keto esters could yield pyridone systems. rsc.orgresearchgate.net The treatment of related cyanoquinoline precursors with reagents like malononitrile (B47326), phenyl isothiocyanate, or hydrazine (B178648) hydrate (B1144303) has been shown to produce thiophenes, thiazoles, and pyridazines, respectively. sapub.org

The table below summarizes synthetic transformations reported for analogous cyano-quinoline derivatives, illustrating the potential pathways available for this compound.

| Starting Material Analogue | Reagent(s) | Resulting Heterocycle | Reference(s) |

| 2-Cyano-N-(3-cyanoquinolin-2-yl) acetamide | Diazonium Salts / Hydrazine Hydrate | Pyrazole Derivatives | sapub.org |

| 2-Cyano-N-(3-cyanoquinolin-2-yl) acetamide | Phenyl Isothiocyanate / Bromoacetone | Thiazole Derivatives | sapub.org |

| 2-Cyano-N-(3-cyanoquinolin-2-yl) acetamide | Malononitrile / Sulfur | Thiophene (B33073) Derivative | researchgate.net |

| 2-Chloroquinoline-3-carbonitrile | Hydrazine Hydrate | Pyrazolo[3,4-b]quinolin-3-amine | rsc.org |

| 2-(3-Cyanoquinolin-2-ylthio)acetohydrazide | Carbon Disulfide / KOH | 1,3,4-Oxadiazole Derivative | kau.edu.sa |

| 2-(3-Cyanoquinolin-2-ylthio)acetohydrazide | Acetylacetone | Pyrazolone Derivative | kau.edu.sa |

These examples highlight a clear strategic advantage: the cyanoquinoline core is a robust platform for the regioselective synthesis of diverse heterocyclic structures.

Potential as a Ligand or Ligand Precursor in Catalysis

The field of catalysis heavily relies on the design of organic ligands that can coordinate to metal centers and modulate their reactivity, selectivity, and stability. The structure of this compound makes it a highly promising candidate as a ligand precursor. The quinoline ring system itself, particularly with a nitrogen and an oxygen donor atom positioned peri to each other, is a classic "chelating" scaffold.

The parent compound, 8-hydroxyquinoline (8-HQ), is a celebrated ligand in coordination chemistry, known to form stable chelate complexes with a vast array of metal ions. scispace.com The acetate group at the 8-position of the title compound is essentially a protected form of the hydroxyl group. This ester can be easily hydrolyzed in situ to reveal the 8-hydroxyquinoline core, which can then readily chelate to a metal center. This precursor approach is advantageous as it allows for the controlled release of the active ligand under specific reaction conditions.

Furthermore, studies have shown that various quinoline derivatives can form complexes with copper(II) acetate, and these complexes exhibit significant catalytic activity in oxidation reactions, such as mimicking the function of the catecholase enzyme. mdpi.com The efficiency of these catalysts is highly dependent on the substituents on the quinoline ring, indicating that the electronic properties imparted by the cyano group in this compound could fine-tune the catalytic performance of its metal complexes. mdpi.com Heterogeneous catalysts have also been prepared in situ from cobalt(II) acetate for the hydrogenation of the quinoline ring itself. thieme-connect.com The compatibility of cyano-quinoline structures with modern catalytic systems, such as palladium-catalyzed cross-couplings, further broadens their potential utility in synthetic methodologies. acs.orgresearchgate.net

Integration into Advanced Materials Architectures (e.g., dyes, optoelectronics)

"Functional dyes" are molecules designed not just for color, but for specific high-technology applications, including optoelectronics, energy conversion, and sensing. ymdchem.com These materials derive their properties from their unique electronic structures, which can be precisely controlled through chemical synthesis. Quinoline derivatives are a vital class of chromophores and fluorophores used in the construction of such functional materials.

The extended π-conjugated system of the quinoline ring allows it to absorb and emit light, often in the visible or ultraviolet regions of the spectrum. The properties of these materials can be tuned by adding electron-donating or electron-withdrawing groups. The cyano group (-CN) is a strong electron-withdrawing group, and its presence at the 2-position of the quinoline ring can significantly modify the molecule's electronic and photophysical properties. This modification can influence the color of the dye and its fluorescence characteristics. Cyanine dyes incorporating the quinoline moiety are a well-established class of functional dyes with applications ranging from photographic sensitizers to fluorescent labels in biology. nih.govnih.gov

Moreover, the 8-acetoxy group provides another avenue for material design. As mentioned, it can be hydrolyzed to 8-hydroxyquinoline, whose metal complexes are often highly fluorescent. scispace.com This property is exploited in the design of organic light-emitting diodes (OLEDs) and fluorescent sensors. For example, the coordination of 8-hydroxyquinoline derivatives to metals like zinc(II) or rhodium(III) can produce strongly luminescent materials. researchgate.net Researchers have also created extended conjugated systems by functionalizing the 8-position of quinolines, leading to materials with strong fluorescence and potential applications as singlet oxygen sensitizers. researchgate.net Therefore, this compound serves as a promising platform for developing novel dyes and optoelectronic materials, with its functional groups allowing for fine-tuning of its optical properties and enabling its incorporation into larger, complex material architectures.

Biological Relevance and Mechanistic Studies at the Molecular and Cellular Level

Structure-Mechanism Relationships for Biological Activity (Focus on molecular interactions)

No data tables or detailed research findings for "(2-Cyanoquinolin-8-yl) acetate" could be located to populate these sections.

Design Principles for New Bioactive Quinoline (B57606) Derivatives (Focus on chemical design)

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its presence in a wide array of pharmacologically active compounds and its capacity for diverse chemical modifications. mdpi.comresearchgate.net The design of new bioactive quinoline derivatives is a highly active area of research, guided by established structure-activity relationships (SAR) and principles of medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties.

A key design principle involves the strategic placement of various functional groups on the quinoline core. The electronic properties, lipophilicity, and steric profile of these substituents significantly influence the molecule's ability to interact with biological targets. researchgate.net For instance, the introduction of electron-withdrawing groups (EWGs) like -Cl, -F, -NO₂, or -CF₃, or electron-donating groups (EDGs) such as -CH₃, -OCH₃, or -OH, can modulate the electronic characteristics and receptor-binding affinities of the derivative. researchgate.net In the context of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives, which are structurally related to (2-Cyanoquinolin-8-yl) acetate (B1210297) through the shared quinoline-8-ol backbone, substitutions at various positions have been shown to critically affect bioactivity. For example, substitutions at the C5 and C7 positions of the 8-HQ ring are common strategies. Halogenation, particularly at the C5 position, has been explored to enhance activity. nih.govnih.gov

Another prevalent design strategy is molecular hybridization, which involves combining the quinoline scaffold with other known bioactive pharmacophores to create hybrid molecules with potentially enhanced or synergistic activities. nih.goveurekaselect.com This approach aims to leverage the therapeutic advantages of each moiety, potentially leading to multi-target agents or compounds with improved activity profiles. Examples include linking quinoline to chalcone, indole, or 1,2,3-triazole scaffolds. mdpi.comnih.gov